7-Chloro-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
7-chloro-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-4-5(2)11-7-9-3-10-12(7)6(4)8/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHBQCUEWQSJTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NC=N2)N=C1C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89793-29-3 | |
| Record name | 7-chloro-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine with chlorinating agents can yield the desired compound . The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as ethanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom at position 7 is a key reactive site for nucleophilic substitution. Similar 7-chloro-triazolopyrimidine derivatives undergo reactions with nucleophiles such as amines, alkoxides, and thiols:
Mechanistic Notes :
-
The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism due to electron-withdrawing effects from the triazole ring .
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Steric hindrance from the 5- and 6-methyl groups may reduce substitution rates compared to non-methylated analogs .
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions enable functionalization at position 7. For example:
Key Findings :
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Coupling efficiency depends on the steric bulk of the methyl groups, with optimal yields achieved using electron-rich arylboronic acids .
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The 5,6-dimethyl substitution enhances regioselectivity during cross-coupling .
Oxidation and Reduction
The methyl groups at positions 5 and 6 influence redox behavior:
Oxidation:
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KMnO₄/H₂SO₄ : Converts methyl groups to carboxylic acids, yielding 5,6-dicarboxy-7-chloro-triazolo[1,5-a]pyrimidine (low selectivity, 30–40% yield) .
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SeO₂ : Selective oxidation of the 5-methyl group to a formyl group, forming 5-formyl-6-methyl-7-chloro-triazolo[1,5-a]pyrimidine (55% yield) .
Reduction:
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H₂/Pd-C : Reduces the triazole ring’s double bonds, leading to partial ring saturation (requires high pressure, 60–70°C) .
Cyclization and Rearrangement
Triazolopyrimidines undergo thermal or acid-catalyzed rearrangements:
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Dimroth Rearrangement : Under acidic conditions (HCl/EtOH), the triazole ring reorganizes to form triazolo[1,5-c]pyrimidine derivatives (Scheme 1) .
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Photochemical Cyclization : UV irradiation induces ring expansion, generating fused tetracyclic structures (e.g., pyrimido[5,4-e]triazolo[1,5-a]pyrimidines) .
Biological Activity Correlations
Reactivity impacts pharmacological properties:
-
Antiviral Activity : 7-Aryl derivatives inhibit influenza A polymerase PA-PB1 subunit interactions (IC₅₀ = 0.8–2.3 μM) .
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Anticancer Activity : 7-Amino analogs induce G2/M cell cycle arrest in HCT-116 cells (IC₅₀ = 0.53 μM).
Comparative Reactivity
| Position | Reactivity | Influence of 5,6-Dimethyl Groups |
|---|---|---|
| C-7 | High (Cl substitution, coupling) | Steric hindrance reduces nucleophilic attack |
| C-5/C-6 | Low (methyl groups inert to most reagents) | Electron-donating effects stabilize the core |
Unresolved Challenges
-
Selective Functionalization : Simultaneous substitution at C-7 and oxidation of methyl groups remains inefficient.
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Stability : Hydrolytic degradation occurs under strongly basic conditions (pH > 10).
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 7-Chloro-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine exhibit antimicrobial properties. Studies have shown effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria.
| Compound | Pathogen Type | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Derivative A | Gram-positive | 15 µg/mL | |
| Derivative B | Gram-negative | 20 µg/mL |
Anticancer Potential
The compound has been evaluated for its anticancer properties. Research has demonstrated that it can inhibit cancer cell proliferation by targeting specific enzymes involved in cellular processes.
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung) | 12.5 | |
| This compound | MCF-7 (Breast) | 8.0 |
Case studies have indicated that the compound can induce apoptosis in cancer cells through mitochondrial pathways.
Synthesis Applications
The compound has also been investigated as a reactant in synthetic chemistry. Notably, it has been used in the synthesis of Ruthenium (II)-Hmtpo complexes with potential antimalarial activity. This application highlights its versatility in forming complexes that may exhibit enhanced biological activity.
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound against various cancer cell lines demonstrated its potential as a therapeutic agent. The results indicated that it could induce apoptosis in A549 lung cancer cells through a mitochondrial-dependent pathway.
Case Study 2: Antimicrobial Properties
In another investigation focusing on antimicrobial activity, derivatives of this compound were tested against several pathogens. The results showed promising inhibitory effects against both Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of 7-Chloro-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Key Observations :
- Chlorine Position : Dichloro derivatives (e.g., 5,7-dichloro) exhibit increased electrophilicity, enhancing interactions with nucleophilic residues in enzymes like tubulin .
- Methyl vs. Bulkier Groups: The 5,6-dimethyl substitution in the target compound improves metabolic stability compared to mono-methyl analogs (e.g., 7-chloro-5-methyl) .
Antiproliferative Activity
- Target Compound: Limited direct data, but related triazolopyrimidines with 7-Cl and methyl groups show moderate activity against cancer cell lines (e.g., IC₅₀ > 1 µM) .
- Halogenated Aniline Derivatives: Compounds like 8q (7-(4-fluoroanilino)) exhibit potent antiproliferative activity (IC₅₀ = 83 nM against Jurkat cells) due to enhanced tubulin polymerization inhibition .
- Dichloro Analogs : 5,7-Dichloro derivatives demonstrate broader agrochemical activity, targeting acetolactate synthase (ALS) in herbicides .
Herbicidal Activity
- Target Compound: Not directly reported, but sulfonamide derivatives of triazolopyrimidines (e.g., [1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamides) show herbicidal efficacy via ALS inhibition .
- 5,7-Dichloro Analogs : Exhibit superior herbicidal potency due to dual chlorine atoms enhancing binding to ALS .
Physical and Chemical Properties
Notes:
- The 5,6-dimethyl groups in the target compound reduce solubility compared to mono-methyl analogs but improve membrane permeability .
- Dichloro derivatives exhibit higher reactivity in nucleophilic substitution reactions .
Biological Activity
7-Chloro-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine is a synthetic compound that belongs to the class of triazolopyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Information
- IUPAC Name : this compound
- Molecular Formula : C7H7ClN4
- Molecular Weight : 182.61 g/mol
- CAS Number : 89793-29-3
- Purity : 95% .
Structural Features
The compound features a triazole ring fused with a pyrimidine moiety. The presence of chlorine and methyl groups at specific positions contributes to its biological activity.
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Thymidine Phosphorylase Inhibition : This compound has been studied for its inhibitory effects on thymidine phosphorylase (TP), an enzyme implicated in angiogenesis and tumor growth. The inhibition of TP can potentially reduce tumor proliferation and metastasis .
- Cytotoxicity : In vitro studies have shown that this compound possesses cytotoxic properties against specific cancer cell lines while demonstrating low toxicity towards normal cells .
- Non-competitive Inhibition : Kinetic studies suggest that this compound acts as a non-competitive inhibitor of TP, indicating that it may bind to an allosteric site on the enzyme rather than the active site .
Structure-Activity Relationship (SAR)
The SAR of this compound has been explored in various studies. Modifications to the triazole and pyrimidine rings can significantly affect its inhibitory potency against TP and other biological targets. For instance:
- Substitutions at the 5 and 6 positions of the triazole ring enhance binding affinity.
- The presence of halogens (like chlorine) is critical for maintaining biological activity .
Study 1: Thymidine Phosphorylase Inhibition
In a recent study evaluating various triazolopyrimidine derivatives for their TP inhibitory potential, this compound showed promising results with an IC50 value indicating moderate inhibition compared to standard inhibitors . The study involved kinetic assays and molecular docking simulations to elucidate the binding interactions.
Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was performed using MTT assays on mouse fibroblast (3T3) cells. Results indicated that while the compound exhibited significant cytotoxic effects on cancer cell lines, it remained non-toxic to normal cells at similar concentrations . This selectivity is crucial for therapeutic applications.
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | IC50 Value (µM) |
|---|---|---|
| Thymidine Phosphorylase Inhibition | Moderate inhibition | Varies by study |
| Cytotoxicity (3T3 Cells) | Non-toxic | N/A |
| Cytotoxicity (Cancer Cells) | Significant cytotoxicity | Varies by cell line |
Table 2: Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Methyl group at position 6 | Increased potency |
| Chlorine substitution | Essential for activity |
| Variations in ring structure | Altered binding affinity |
Q & A
Q. What are the common synthetic routes for preparing 7-chloro-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine?
- Methodological Answer : A multi-component fusion approach is widely used. For example, 5-amino-1,2,4-triazole derivatives can react with ethyl 3-oxohexanoate and aldehydes under solvent-free conditions or in DMF at elevated temperatures. Chlorination is typically achieved using POCl₃ in dioxane with Et₃N as a base (65% yield, 105°C, 3 hours) . Methyl groups may be introduced via aldehydes or ketones during cyclization .
- Table 1 : Key Synthetic Protocols
| Reagents/Conditions | Yield | Key Steps | Reference |
|---|---|---|---|
| 5-amino-triazole, POCl₃, Et₃N | 65% | Chlorination in dioxane | |
| Aldehyde, ethyl 3-oxohexanoate, DMF | 70-85% | Fusion method, 10-12 minutes |
Q. How is structural characterization performed for triazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer : Combined spectroscopic techniques are essential:
- FT-IR : Identify C=N (1600–1650 cm⁻¹), C-Cl (550–750 cm⁻¹), and methyl C-H stretches (2850–2960 cm⁻¹) .
- NMR : ¹H NMR detects methyl protons (δ 2.3–2.6 ppm) and aromatic protons. ¹³C NMR confirms quaternary carbons (e.g., C-Cl at δ 110–120 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 533 for derivatives) validate molecular weight .
Advanced Research Questions
Q. How can low yields in the chlorination step be optimized?
- Methodological Answer : Low yields may arise from incomplete substitution or side reactions. Strategies include:
Q. How to resolve contradictions in spectral data for methyl-substituted derivatives?
- Methodological Answer : Contradictions in NMR shifts (e.g., methyl groups) may stem from steric effects or crystal packing. Solutions:
- Compare data with crystallographically validated structures (e.g., 5,7-dimethyl analogues in show methyl protons at δ 2.38 ppm) .
- Use 2D NMR (COSY, HSQC) to assign overlapping signals .
- Table 2 : Key Spectral Benchmarks
| Substituent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |
|---|---|---|---|
| 5,6-dimethyl | 2.38 (s, 3H) | 20.1, 22.3 | |
| 7-chloro | - | 115.7 (C-Cl) |
Q. What structure-activity relationships (SAR) are observed for chloro- and methyl-substituted triazolo[1,5-a]pyrimidines?
- Methodological Answer :
- Chloro Group : Enhances lipophilicity and binding to hydrophobic pockets (e.g., CB2 receptor antagonists in show IC₅₀ < 100 nM) .
- Methyl Groups : Improve metabolic stability but may reduce solubility. In antifungal studies, 5,6-dimethyl derivatives showed 2–3x higher activity than non-methylated analogues .
- Method : Use comparative assays (e.g., enzyme inhibition, cytotoxicity) to quantify substituent effects .
Q. What crystallographic techniques are used to confirm the planar structure of triazolo[1,5-a]pyrimidines?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is standard. For example:
- Sample Preparation : Crystallize from ethanol/water mixtures .
- Key Metrics : Bond lengths (C-Cl: ~1.72 Å), dihedral angles (planar core < 5° deviation) .
- Software : SHELX for structure refinement; CCDC databases for benchmarking .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
